molecular formula C9H13BrO4 B15306564 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B15306564
M. Wt: 265.10 g/mol
InChI Key: YPSRJSMXASNKGP-UHFFFAOYSA-N
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Description

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H13BrO4. It is a brominated cyclopropane derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the bromination of a cyclopropane precursor. One common method includes the reaction of cyclopropane-1-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding cyclopropane derivative.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

    Reduction: Cyclopropane-1-carboxylic acid.

    Deprotection: Cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action for 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid in chemical reactions typically involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the carboxylic acid site until it is selectively removed.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: Similar in having a bromine atom attached to a tertiary carbon.

    Cyclopropane-1-carboxylic acid: Lacks the bromine and tert-butoxycarbonyl groups.

    Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: Similar structure but with an amino group instead of bromine.

Uniqueness

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to the combination of a bromine atom and a tert-butoxycarbonyl-protected carboxylic acid on a cyclopropane ring. This combination provides specific reactivity and protection features that are valuable in synthetic chemistry.

Properties

Molecular Formula

C9H13BrO4

Molecular Weight

265.10 g/mol

IUPAC Name

1-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H13BrO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13)

InChI Key

YPSRJSMXASNKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(C(=O)O)Br

Origin of Product

United States

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